N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide
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Overview
Description
N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide is a chemical compound with the molecular formula C10H11F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and an aminophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of 3-aminobenzylamine with 2,2,2-trifluoro-N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)-2,2,2-trifluoroacetamide
- N-(4-aminophenyl)-2,2,2-trifluoro-N-methylacetamide
- N-(3-aminophenyl)-2,2,2-trifluoro-N-ethylacetamide
Uniqueness
N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of both the trifluoromethyl and aminophenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the aminophenyl group enhances its ability to interact with biological targets.
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(9(16)10(11,12)13)6-7-3-2-4-8(14)5-7/h2-5H,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNHZKCQNNTUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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